Neratinib dimethylamine N-oxide

Catalog No.
S3609454
CAS No.
1376615-55-2
M.F
C30H29ClN6O4
M. Wt
573.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neratinib dimethylamine N-oxide

CAS Number

1376615-55-2

Product Name

Neratinib dimethylamine N-oxide

IUPAC Name

(E)-4-[[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]amino]-N,N-dimethyl-4-oxobut-2-en-1-amine oxide

Molecular Formula

C30H29ClN6O4

Molecular Weight

573.0 g/mol

InChI

InChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2,3)39)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)41-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+

InChI Key

DREVEVQWSRJACN-VQHVLOKHSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC[N+](C)(C)[O-]

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC[N+](C)(C)[O-]

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/C[N+](C)(C)[O-]
  • Metabolite of Neratinib

    Neratinib dimethylamine N-oxide is likely a metabolite, a product formed by the body's breakdown of Neratinib, a drug used to treat certain types of breast cancer []. Research on Neratinib suggests it functions by inhibiting the ErbB family of receptors, which play a role in cell growth and division []. Understanding the metabolites of a drug can be helpful in determining its overall effectiveness and potential side effects.

  • Research Focus on Neratinib

    Scientific research currently focuses more on Neratinib itself and its impact on cancer treatment. Studies investigate Neratinib's efficacy, safety profile, and potential use in combination with other therapies [].

  • Future Research Potential

    Given Neratinib dimethylamine N-oxide's connection to Neratinib, it's possible that future research might explore its potential as a therapeutic agent or investigate its role in the body's response to Neratinib treatment. However, more research is needed to determine if this is a viable avenue for scientific exploration.

M7 is a synthetic compound not found naturally. It arises from the metabolism of neratinib, a drug used to treat HER2-positive breast cancer []. M7 may offer insights into neratinib's efficacy and potential side effects.


Molecular Structure Analysis

M7 possesses a complex structure with several key features:

  • Core Scaffold: It shares a core structure with neratinib, featuring a quinoline and a pyrimidine ring system [].
  • Functional Groups: M7 contains a dimethylamine N-oxide group, an alteration from the parent compound neratinib []. This alteration might affect its interaction with biological targets.
  • Double Bond: The molecule has a (2E)-configured double bond, which could influence its stability and reactivity [].

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

572.1938811 g/mol

Monoisotopic Mass

572.1938811 g/mol

Heavy Atom Count

41

UNII

QUH15J9Q1Q

Dates

Modify: 2024-04-14

Explore Compound Types